molecular formula C11H12O4 B2780767 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid CAS No. 1525352-21-9

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid

Cat. No.: B2780767
CAS No.: 1525352-21-9
M. Wt: 208.213
InChI Key: LQTVXOQAAJNDMD-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 1525352-21-9 . It has a molecular weight of 208.21 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of oxetane derivatives like “this compound” often involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . Other methods include the use of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates the presence of an oxetane ring attached to a methoxyphenyl group and a carboxylic acid group .


Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through epoxide opening with trimethyloxosulfonium ylide . The reaction involves the initial formation of the epoxide followed by ring opening .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . It has a molecular weight of 208.21 .

Scientific Research Applications

Biocatalyst Inhibition and Microbial Tolerance

Research on carboxylic acids, including compounds like 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid, highlights their inhibitory effects on microbial growth, particularly in engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These microbes are often used in the fermentative production of bio-renewable chemicals. Understanding the mechanisms of microbial inhibition by carboxylic acids can aid in developing strategies to increase microbial tolerance and improve the yields of desired products. This research is foundational for optimizing the production processes of various bio-renewable chemicals and fuels (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids, a category closely related to this compound, are well-documented. Research into structure-activity relationships (SARs) of these compounds offers insights into how modifications in their chemical structure can influence antioxidant activity. These studies are vital for the development of more potent antioxidant molecules for use in pharmaceuticals, nutraceuticals, and as dietary supplements. Understanding the SARs of hydroxycinnamic acids helps in optimizing their efficacy and safety profiles for human health applications (Razzaghi-Asl et al., 2013).

Bioisosteres in Drug Design

Carboxylic acids, including this compound, play a crucial role in the pharmacophore of numerous drugs. The development of bioisosteres for carboxylic acids is an ongoing area of research aimed at overcoming challenges such as toxicity, metabolic instability, and limited bioavailability. Novel carboxylic acid bioisosteres can lead to improved pharmacological profiles, demonstrating the continuous innovation required in modern drug design to address health issues effectively (Horgan & O’ Sullivan, 2021).

Biomass Conversion and Renewable Chemicals

The conversion of plant biomass into valuable chemicals is a significant research area where this compound and its derivatives could play a role. This research focuses on developing sustainable methods for producing bio-based polymers, functional materials, and fuels from renewable resources. The ability to convert biomass into a wide range of chemicals and materials is crucial for reducing dependency on non-renewable hydrocarbon sources, highlighting the potential of compounds like this compound in the green chemistry sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions of “3-(2-Methoxyphenyl)oxetane-3-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery .

Properties

IUPAC Name

3-(2-methoxyphenyl)oxetane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTVXOQAAJNDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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